[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
Description
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid (TMBA), featuring a phenylethyl carbamoyl group attached via a methyl ester linkage. The 3,4,5-trimethoxybenzoyl core is a common pharmacophore in medicinal chemistry, known for its role in tubulin inhibition, cytotoxic activity, and modulation of ion channels .
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-24-16-11-15(12-17(25-2)19(16)26-3)20(23)27-13-18(22)21-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCCSQOMNIPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with [(2-phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds:
Methyl 3,4,5-trimethoxybenzoate (MTMB) Structure: Simplest ester of TMBA. Activity: Precursor for synthesizing cytotoxic agents and tubulin inhibitors . Synthesis: Produced via esterification of TMBA with methanol under acidic conditions (e.g., H₂SO₄) .
Butyl 3,4,5-trimethoxybenzoate (Compound 5) Structure: Butyl ester of TMBA. Activity: 2.3× more potent than reference drugs in oral squamous cell carcinoma models . SAR Insight: Longer alkyl chains (e.g., butyl, isopentyl) enhance cytotoxicity, likely due to improved membrane permeability .
Isopentyl 3,4,5-trimethoxybenzoate (Compound 6)
- Structure : Branched isopentyl ester.
- Activity : Slightly more potent than butyl analog (Compound 5), indicating steric effects influence potency .
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate Structure: TMBA ester with a long alkyl chain and tertiary amine. Activity: Open-channel blocker at human α4β2 nicotinic acetylcholine receptors (IC₅₀ = micromolar range) .
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate Structure: TMBA ester with an oxazole carbamoyl group. Activity: Not explicitly reported, but heterocyclic substituents may target kinases or inflammatory pathways .
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
- Hypothesized Activity : The phenylethyl group could enhance binding to aromatic-rich pockets in targets like tubulin or ion channels, similar to naphthalene derivatives (e.g., Compound 11 in ).
Table 1: Comparative Data for TMBA Derivatives
*Estimated based on structural similarity.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound that has garnered interest in the scientific community due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies.
Structural Overview
The compound features a phenylethyl group linked to a carbamoyl moiety , which is further connected to a methyl 3,4,5-trimethoxybenzoate structure. This specific arrangement of functional groups is believed to contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrophobic Interactions : The phenylethyl group can engage with hydrophobic pockets in proteins.
- Hydrogen Bonding : The carbamoyl and ester groups can form hydrogen bonds with amino acid residues in enzymes or receptors.
These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated a significant reduction in cell viability in certain cancer cell lines at concentrations as low as 10 µM.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Model | Concentration | Effect |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 10 µM | Reduced cell viability |
| Anti-inflammatory | Human fibroblast cells | 50 µM | Decreased IL-6 levels |
| Enzyme inhibition | COX enzyme assays | 5 µM | Inhibition observed |
Case Study Example
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased caspase activity. This suggests that the compound may have therapeutic potential for breast cancer treatment .
Comparative Analysis
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| [(2-Phenylethyl)carbamoyl]methyl benzoate | Lacks methoxy groups | Lower anti-inflammatory activity |
| [(2-Phenylethyl)carbamoyl]methyl 4-methoxybenzoate | Contains a single methoxy group | Similar anticancer properties |
| [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethoxybenzoate | Features dimethoxy groups | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
